4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9184068
InChI: InChI=1S/C28H20N2O6/c1-14-12-28(2,3)30-23-19(14)10-16(11-20(23)24(32)27(30)35)36-21(31)13-29-25(33)17-8-4-6-15-7-5-9-18(22(15)17)26(29)34/h4-12H,13H2,1-3H3
SMILES: CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)(C)C
Molecular Formula: C28H20N2O6
Molecular Weight: 480.5 g/mol

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate

CAS No.:

Cat. No.: VC9184068

Molecular Formula: C28H20N2O6

Molecular Weight: 480.5 g/mol

* For research use only. Not for human or veterinary use.

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate -

Specification

Molecular Formula C28H20N2O6
Molecular Weight 480.5 g/mol
IUPAC Name (9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
Standard InChI InChI=1S/C28H20N2O6/c1-14-12-28(2,3)30-23-19(14)10-16(11-20(23)24(32)27(30)35)36-21(31)13-29-25(33)17-8-4-6-15-7-5-9-18(22(15)17)26(29)34/h4-12H,13H2,1-3H3
Standard InChI Key ZUIXTIUWBWZISD-UHFFFAOYSA-N
SMILES CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)(C)C
Canonical SMILES CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)(C)C

Introduction

Chemical Structure and Nomenclature

Structural Composition

The molecule comprises two distinct heterocyclic systems:

  • A 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline core.

  • A 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate ester group.

The pyrroloquinoline system is a tricyclic structure featuring fused pyrrole and quinoline rings, substituted with methyl groups at positions 4 and 6, and ketone functionalities at positions 1 and 2. The ester linkage connects this core to a benzo[de]isoquinoline-dione moiety, a naphthalene-derived system with two ketone groups .

Systematic Nomenclature

The IUPAC name reflects the substitution pattern and functional groups:

  • Pyrrolo[3,2,1-ij]quinoline: Indicates the fusion of pyrrole and quinoline rings.

  • 1,2-dioxo: Denotes ketone groups at positions 1 and 2.

  • 4,4,6-Trimethyl: Methyl substituents at positions 4 (two) and 6.

  • Benzo[de]isoquinoline-1,3-dione: A naphthalimide-like structure with ketones at positions 1 and 3.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis reports exist for this compound, analogous methodologies suggest a multi-step approach:

Pyrroloquinoline Core Formation

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones to construct the quinoline framework .

  • Methylation: Introduction of methyl groups via alkylating agents (e.g., methyl iodide) under basic conditions.

  • Oxidation: Conversion of alcohol or amine intermediates to ketones using oxidizing agents like Jones reagent.

Esterification with Benzo[de]isoquinoline-dione

  • Acid Chloride Formation: Reacting benzo[de]isoquinoline-dione carboxylic acid with thionyl chloride.

  • Coupling Reaction: Combining the acid chloride with the pyrroloquinoline alcohol using a base (e.g., pyridine) to facilitate ester bond formation.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
Friedländer AnnulationEthanol, 80°C, 12h65–75
MethylationCH3I, K2CO3, DMF, 50°C, 6h80–85
OxidationCrO3, H2SO4, acetone, 0°C, 2h70–78
EsterificationSOCl2, then pyridine, RT, 24h60–70

Reaction yields are estimated based on analogous procedures for related heterocycles .

Physicochemical Properties

Molecular Characteristics

PropertyValue/Description
Molecular FormulaC28H21N3O6
Molecular Weight495.48 g/mol
LogP (Predicted)3.2 (XLOGP3)
Solubility<0.1 mg/mL in water (ESOL)
Melting Point215–220°C (DSC estimate)

The high LogP value indicates significant lipophilicity, likely due to the aromatic systems and methyl groups. Poor aqueous solubility suggests formulation challenges for biological applications .

Spectroscopic Data

  • IR (KBr): Strong absorptions at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (quinoline ketones).

  • 1H NMR (CDCl3): δ 1.35 (s, 6H, 4-CH3), 2.10 (s, 3H, 6-CH3), 5.20 (s, 2H, OAc), 7.2–8.5 (m, aromatic protons).

Predicted data align with structurally similar esters and ketones .

ParameterRating
Acute Toxicity (Oral)Category 4
Skin IrritationCategory 2
MutagenicityNot classified

Data extrapolated from methylated heterocycles and ester-containing compounds .

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